Z-Phe-Arg-AMC Exhibits 7.5-Fold Higher Specific Activity for Cathepsin B at Acidic pH Compared to Z-Arg-Arg-AMC
In a direct head-to-head comparison using purified recombinant human cathepsins, Z-Phe-Arg-AMC demonstrated a specific activity of 974 pmol AMC/min/μg enzyme at pH 4.6, compared to only 130 pmol AMC/min/μg for Z-Arg-Arg-AMC under identical conditions [1]. This 7.5-fold difference highlights the superior performance of the Phe-Arg scaffold in acidic environments typical of lysosomal compartments. Furthermore, Z-Phe-Arg-AMC maintained robust activity at neutral pH (895 pmol AMC/min/μg), whereas Z-Arg-Arg-AMC's activity increased to 441 pmol AMC/min/μg but remained 2-fold lower than Z-Phe-Arg-AMC [2]. This quantitative disparity is critical for researchers requiring reliable cathepsin B activity measurements across physiological pH ranges.
| Evidence Dimension | Specific activity for cathepsin B (pmol AMC/min/μg enzyme) |
|---|---|
| Target Compound Data | 974 ± SEM at pH 4.6; 895 ± SEM at pH 7.2 |
| Comparator Or Baseline | Z-Arg-Arg-AMC: 130 ± SEM at pH 4.6; 441 ± SEM at pH 7.2 |
| Quantified Difference | 7.5-fold higher at pH 4.6; 2.0-fold higher at pH 7.2 |
| Conditions | Purified recombinant human cathepsins, 40 μM substrate concentration, pH 4.6 and 7.2, as described in Yoon et al. (2023) |
Why This Matters
For acidic lysosomal assays, Z-Phe-Arg-AMC provides nearly an order of magnitude greater signal intensity, enabling more sensitive detection and lower enzyme usage compared to the Arg-Arg analog.
- [1] Yoon MC, Phan V, Podvin S, et al. Table 1: Z-Phe-Arg-AMC and Z-Arg-Arg-AMC Substrates of Cathepsin B Are Cleaved by Several Cysteine Cathepsins. Biochemistry. 2023;62(15):2289-2300. doi:10.1021/acs.biochem.3c00139 View Source
- [2] Yoon MC, Phan V, Podvin S, et al. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. Biochemistry. 2023;62(15):2289-2300. doi:10.1021/acs.biochem.3c00139 View Source
